

Application Notes: Probing Photodissociation Dynamics with 1,2-Dibromopropane

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Compound of Interest

Compound Name: 1,2-Dibromopropane

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Introduction

1,2-Dibromopropane ($\text{CH}_3\text{CHBrCH}_2\text{Br}$) serves as an exemplary molecule for investigating the complex dynamics of photodissociation in haloalkanes.[1][2] Its structure, featuring two carbon-bromine bonds with slightly different environments, allows for the study of primary and secondary dissociation events following ultraviolet (UV) photoexcitation.[3] The absorption of a UV photon promotes the molecule to a repulsive electronic state, leading to the rapid cleavage of a C-Br bond.[4] By analyzing the resulting photofragments, researchers can gain fundamental insights into energy disposal, reaction pathways, non-adiabatic transitions between potential energy surfaces, and the influence of molecular structure on reaction dynamics.[5][6] These studies are crucial for understanding atmospheric chemistry, particularly ozone depletion cycles involving organobromides, and for advancing theoretical models of chemical reactivity.[7][8]

The primary experimental technique for these investigations is Velocity Map Imaging (VMI), often coupled with Resonance-Enhanced Multiphoton Ionization (REMPI) for state-selective detection of the fragments.[9][10] VMI provides a direct measurement of the three-dimensional velocity distribution of the photofragments, from which kinetic energy release and angular distributions are determined.[10] This note details the application of **1,2-dibromopropane** in such studies and provides a generalized protocol for conducting these experiments.

Quantitative Data Summary

The photodissociation of **1,2-dibromopropane** has been investigated at various UV wavelengths, yielding key quantitative data on the dynamics of the C-Br bond cleavage. The following table summarizes representative findings from studies using the velocity map ion imaging method. The data primarily focuses on the primary C-Br bond fission, which produces a bromine atom in either its ground electronic state ($\text{Br}(^2\text{P}_{3/2})$) or its spin-orbit excited state ($\text{Br}^*(^2\text{P}_{1/2})$).

Photodissociation Wavelength (nm)	Fragment	Recoil Anisotropy Parameter (β)	Key Observations
234	$\text{Br}(^2P_{1/2})$	1.26	Characterized by a single Gaussian-shaped speed distribution, indicating a direct dissociation process. [3]
234	$\text{Br}(^2P_{3/2})$	0.53	Exhibits a multicomponent translational energy distribution, suggesting secondary C-Br bond cleavage of the energized bromopropyl radical. [3] [11]
265	$\text{Br}(^2P_{1/2})$	1.73	Shows a single Gaussian-shaped speed distribution, consistent with direct dissociation. [3]
265	$\text{Br}(^2P_{3/2})$	0.49	Also shows a multicomponent translational energy distribution, indicative of secondary dissociation pathways. [3] [11]

Table 1: Summary of quantitative data from the photodissociation of **1,2-dibromopropane** at 234 nm and 265 nm. The recoil anisotropy parameter (β) provides insight into the orientation of the transition dipole moment relative to the dissociation axis.

Experimental Protocols

Protocol 1: Velocity Map Imaging (VMI) of 1,2-Dibromopropane Photodissociation

This protocol outlines the key steps for studying the photodissociation dynamics of **1,2-dibromopropane** using a VMI spectrometer.

1. Sample Preparation and Introduction:

- Prepare a dilute gas mixture of **1,2-dibromopropane** (typically 1-2%) seeded in a carrier gas such as Helium (He).[\[3\]](#)
- Introduce the mixture into a high-vacuum source chamber via a pulsed nozzle (e.g., a General Valve Series 9) operating at a repetition rate synchronized with the laser system (e.g., 10 Hz).[\[3\]](#)
- The resulting supersonic jet is cooled, minimizing the initial internal and translational energy of the **1,2-dibromopropane** molecules.
- Pass the molecular beam through a skimmer (e.g., 1 mm diameter) to collimate it before it enters the main interaction chamber.[\[3\]](#)

2. Photodissociation and Ionization (Pump-Probe Scheme):

- Pump Pulse: Intersect the skimmed molecular beam at a right angle with a linearly polarized UV laser beam to initiate photodissociation (the "pump" pulse). Wavelengths of 234 nm or 265 nm are commonly used.[\[3\]](#)
- Probe Pulse: After a short time delay (typically a few nanoseconds), introduce a second laser pulse (the "probe" pulse) to selectively ionize the neutral bromine fragments.
- REMPI Scheme: For state-selective detection of $\text{Br}(^2\text{P}_{3/2})$ and $\text{Br}^*(^2\text{P}_{1/2})$ fragments, a [2+1] Resonance-Enhanced Multiphoton Ionization scheme is effective.[\[4\]](#) This involves a two-photon absorption to an intermediate resonant state, followed by the absorption of a third photon to ionize the fragment.

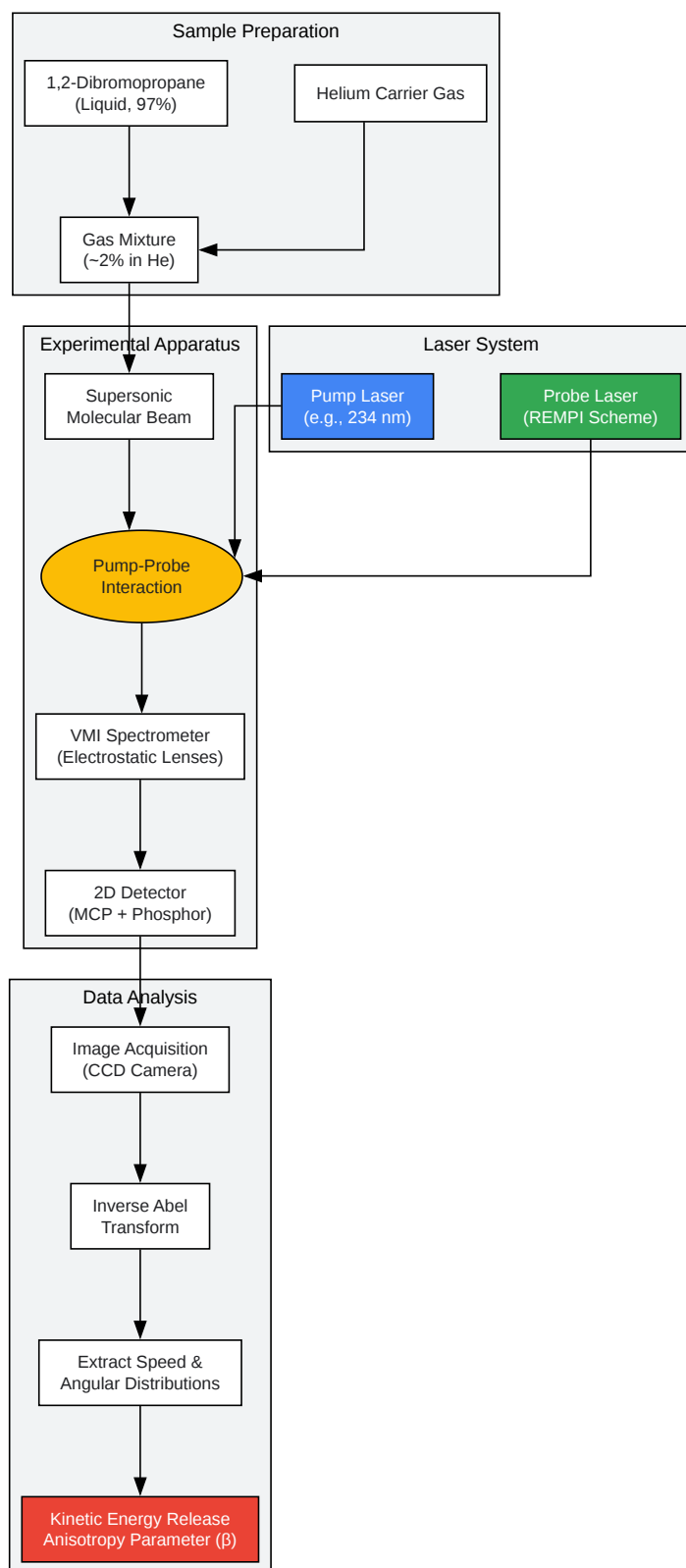
3. Ion Detection and Data Acquisition:

- The nascent Br^+ ions are accelerated by a set of electrostatic lenses (the VMI lens assembly) towards a position-sensitive detector.^[12] This lens system maps all ions with the same initial velocity vector onto the same point on the detector, irrespective of their initial position.^[10]
- The detector is typically a two-dimensional microchannel plate (MCP) coupled to a phosphor screen.
- A CCD camera captures the image of the ion impacts on the phosphor screen. Each image represents a 2D projection of the 3D velocity distribution of the photofragments.^[10]
- The experiment is repeated for many laser shots to accumulate a high signal-to-noise ratio image.

4. Data Analysis:

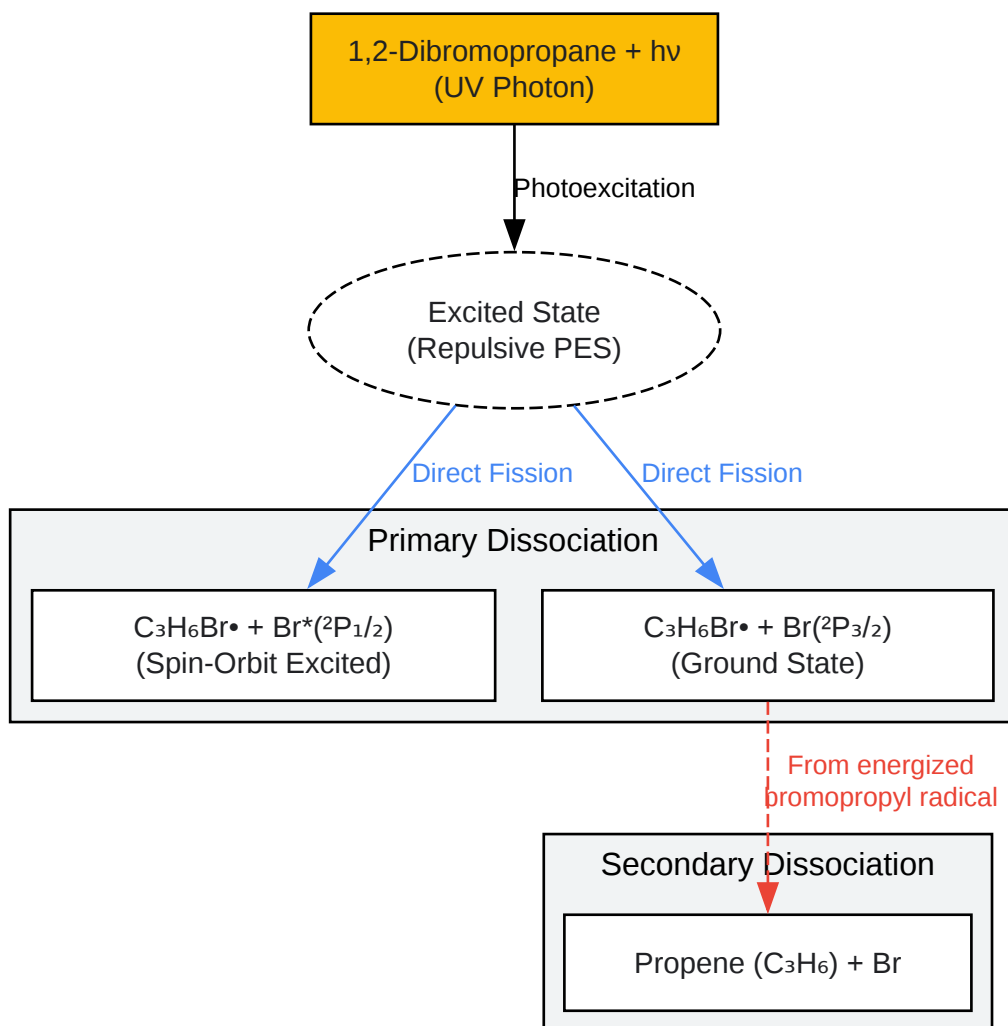
- The raw 2D image is processed to reconstruct the full 3D velocity distribution. Since the experiment typically has cylindrical symmetry (defined by the laser polarization axis), an inverse Abel transform is applied to the 2D projection to obtain the central 2D slice of the 3D distribution.^[10]
- From the transformed image, the speed and angular distributions of the fragments are extracted.
- The speed distribution is used to calculate the total translational energy release for the dissociation channel.^[9]
- The angular distribution is fitted to determine the recoil anisotropy parameter (β), which provides information about the electronic transition and the dissociation timescale.^{[5][11]}

Visualizations



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Figure 1: Experimental workflow for VMI studies of **1,2-dibromopropane**.



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Figure 2: Photodissociation pathways of **1,2-dibromopropane**.

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